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molecular formula C13H8Cl2N2 B026222 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine CAS No. 88964-99-2

6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No. B026222
M. Wt: 263.12 g/mol
InChI Key: CFINUJBABHRHDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06476045B2

Procedure details

N-(Chloromethylene)-N-methylmethanaminium chloride (1.17 g, 9.1 mmol) was added to a solution of 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (Description 17, 0.8 g, 3.0 mmol) in dimethylformamide (50 mL) and the mixture was stirred at 75° C. overnight. The mixture was cooled and poured onto a mixture of ice (500 g) and aqueous sodium hydroxide (2M, 500 mL). The solid was collected, dissolved in dichloromethane, washed with brine, dried (MgSO4) and the solvent was evaporated under reduced pressure. The residue was triturated with ether and the solid was collected and dried in vacuo to give the title compound as a colorless solid (0.7 g, 79%). 1H NMR (360 MHz, CDCl3) δ 10.06 (1H, s), 9.75 (1H, d, J 1.8 Hz), 7.77 (2H, d, J 8.5 Hz), 7.75 (1H, d, J 9.4 Hz), 7.53 (2H, d, J 8.5 Hz), and 7.56 (1H, dd, J 9.4, 1.8 Hz). m/z (ES+) 291, 293 (M+1).
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[Cl-:1].Cl[CH:3]=[N+](C)C.Cl[C:8]1[CH:9]=[CH:10][C:11]2[N:12]([CH:14]=[C:15]([C:17]3[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][CH:18]=3)[N:16]=2)[CH:13]=1.[OH-:24].[Na+]>CN(C)C=O>[Cl:1][C:8]1[CH:9]=[CH:10][C:11]2[N:12]([C:14]([CH:3]=[O:24])=[C:15]([C:17]3[CH:22]=[CH:21][C:20]([Cl:23])=[CH:19][CH:18]=3)[N:16]=2)[CH:13]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
1.17 g
Type
reactant
Smiles
[Cl-].ClC=[N+](C)C
Name
Quantity
0.8 g
Type
reactant
Smiles
ClC=1C=CC=2N(C1)C=C(N2)C2=CC=C(C=C2)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice
Quantity
500 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 75° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
The solid was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in dichloromethane
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with ether
CUSTOM
Type
CUSTOM
Details
the solid was collected
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC=1C=CC=2N(C1)C(=C(N2)C2=CC=C(C=C2)Cl)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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